1-(Chloromethoxy)-4-methyl-2-nitrobenzene

CAS No.:

Cat. No.: VC17686123

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO3 |

|---|---|

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | 1-(chloromethoxy)-4-methyl-2-nitrobenzene |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,5H2,1H3 |

| Standard InChI Key | NLHXFHVBRRTXMP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OCCl)[N+](=O)[O-] |

Introduction

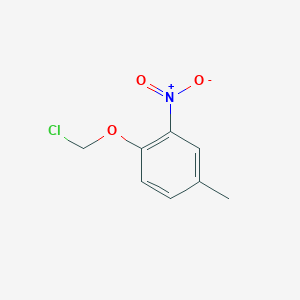

Chemical Identity and Structural Features

1-(Chloromethoxy)-4-methyl-2-nitrobenzene belongs to the class of nitroaromatic compounds, which are widely studied for their diverse chemical properties. The compound’s structure consists of a benzene ring with three distinct substituents (Figure 1):

-

A chloromethoxy group (-OCH2Cl) at position 1

-

A methyl group (-CH3) at position 4

-

A nitro group (-NO2) at position 2

The presence of these groups creates a polarizable aromatic system, with the nitro group directing further electrophilic substitution reactions to specific ring positions. The chloromethoxy group introduces both steric bulk and potential leaving-group reactivity, making the compound a candidate for nucleophilic displacement reactions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1508912-54-6 | |

| Molecular Formula | ||

| Molecular Weight | 201.45 g/mol | |

| IUPAC Name | 1-(Chloromethoxy)-4-methyl-2-nitrobenzene |

Synthesis and Manufacturing Pathways

The synthesis of 1-(Chloromethoxy)-4-methyl-2-nitrobenzene involves multi-step reactions, typically starting from toluene derivatives. One plausible route, inferred from analogous nitroaromatic syntheses , proceeds as follows:

Nitration of 4-Methylphenol

4-Methylphenol undergoes nitration using a mixture of nitric and sulfuric acids, yielding 4-methyl-2-nitrophenol. The nitro group preferentially occupies the ortho position relative to the hydroxyl group due to directing effects.

Etherification with Chloromethyl Chloride

The hydroxyl group of 4-methyl-2-nitrophenol is converted to a chloromethoxy group via reaction with chloromethyl chloride () in the presence of a base such as potassium carbonate:

This step replaces the hydroxyl proton with a chloromethoxy moiety, enhancing the compound’s stability and reactivity .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | , 0–5°C | ~70% |

| Etherification | , , DMF, 60°C | ~50% |

Applications and Industrial Relevance

1-(Chloromethoxy)-4-methyl-2-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex molecules:

Pharmaceutical Intermediates

The chloromethoxy group can undergo nucleophilic substitution with amines or thiols, enabling the production of bioactive molecules. For example, it may serve as a precursor to antitumor agents or antimicrobial compounds .

Agrochemical Development

Nitroaromatic compounds are key building blocks for herbicides and insecticides. The methyl group in this compound may enhance lipid solubility, improving penetration through plant or insect cuticles .

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves and lab coats |

| Inhalation Risk | Use fume hoods |

| Environmental Hazard | Avoid release into waterways |

Comparison to Structural Analogs

1-(Chloromethoxy)-4-methyl-2-nitrobenzene differs from related compounds in reactivity and applications:

Table 4: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume